Cas no 1803562-92-6 (N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- AKOS033752143
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoic acid;hydrochloride
- 1803562-92-6
- N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride
- 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride
- EN300-209258
- Z2050687826
- N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride
-
- インチ: 1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)14-10(11(16)17)9-15-7-5-4-6-8-15;/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17);1H
- InChIKey: WIAQYQLFSJINJF-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C(NC(C(=O)O)CN1CCCCC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 308.1502850g/mol
- どういたいしつりょう: 308.1502850g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 319
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209258-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |
1803562-92-6 | 95% | 0.25g |
$383.0 | 2023-09-16 | |
Enamine | EN300-209258-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |
1803562-92-6 | 95% | 0.1g |
$268.0 | 2023-09-16 | |
Enamine | EN300-209258-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |
1803562-92-6 | 95% | 1g |
$770.0 | 2023-06-08 | |
TRC | B816988-100mg |
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride |
1803562-92-6 | 100mg |
$ 316.00 | 2023-04-18 | ||
1PlusChem | 1P01BAXO-500mg |
N-(tert-butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride |
1803562-92-6 | 95% | 500mg |
$805.00 | 2024-06-18 | |
Aaron | AR01BB60-1g |
N-(tert-butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride |
1803562-92-6 | 95% | 1g |
$1084.00 | 2025-02-14 | |
1PlusChem | 1P01BAXO-1g |
N-(tert-butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride |
1803562-92-6 | 95% | 1g |
$1014.00 | 2024-06-18 | |
1PlusChem | 1P01BAXO-250mg |
N-(tert-butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride |
1803562-92-6 | 95% | 250mg |
$536.00 | 2024-06-18 | |
Enamine | EN300-209258-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |
1803562-92-6 | 95% | 0.5g |
$601.0 | 2023-09-16 | |
Enamine | EN300-209258-5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |
1803562-92-6 | 95% | 5g |
$2235.0 | 2023-09-16 |
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochlorideに関する追加情報
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride (CAS 1803562-92-6): A Comprehensive Overview
N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride (CAS 1803562-92-6) is a specialized Boc-protected amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. This compound, often referred to as Boc-3-piperidin-1-ylalanine HCl, serves as a crucial building block in the development of pharmaceutical intermediates and biologically active molecules. Its unique structural features, combining a piperidine moiety with a protected amino acid, make it valuable for drug discovery programs targeting neurological and metabolic disorders.
The growing interest in peptide-based therapeutics has positioned N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride as a compound of significant research value. Recent trends in AI-assisted drug design and computational chemistry have highlighted the importance of such modified amino acids in creating novel GPCR-targeting compounds. Researchers frequently search for information about its synthetic applications, protection-deprotection strategies, and solubility characteristics, reflecting the compound's relevance in modern pharmaceutical development.
From a chemical perspective, CAS 1803562-92-6 demonstrates several noteworthy properties. The tert-butoxycarbonyl (Boc) group provides excellent protection for the amino functionality during solid-phase peptide synthesis (SPPS), while the piperidine substitution introduces conformational constraints that can enhance target binding affinity. The hydrochloride salt form ensures good water solubility and handling stability, important factors for laboratory use. These characteristics make it particularly useful in developing CNS-active compounds and peptide mimetics.
The application spectrum of Boc-3-piperidin-1-ylalanine HCl spans multiple research areas. In neuroscience drug development, it serves as a precursor for neurotransmitter analogs and receptor modulators. The pharmaceutical industry values this compound for creating peptidomimetic scaffolds with improved metabolic stability compared to natural peptides. Recent publications have explored its use in developing sigma receptor ligands and enzyme inhibitors, addressing current challenges in personalized medicine approaches.
Quality considerations for N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride focus on several key parameters. Analytical methods typically verify HPLC purity (>98%), chiral integrity, and water content. The compound's stability profile requires storage at 2-8°C under anhydrous conditions to prevent Boc group cleavage. These specifications are particularly important for researchers investigating structure-activity relationships (SAR) in drug discovery projects.
The market for protected amino acid derivatives like CAS 1803562-92-6 has grown significantly with advancements in peptide therapeutics. Industry reports indicate increasing demand for such building blocks in developing next-generation biologics and targeted drug delivery systems. The compound's versatility supports its use in both academic research and industrial-scale production, with particular relevance to orphan drug development programs.
From a synthetic chemistry perspective, Boc-3-piperidin-1-ylalanine HCl offers several advantages. The piperidine nitrogen can participate in additional hydrogen bonding interactions, while the protected amino acid backbone allows for straightforward incorporation into growing peptide chains. These features make it valuable for creating conformationally constrained peptides with enhanced bioavailability profiles, addressing current challenges in oral peptide drug development.
Recent scientific literature highlights innovative applications of N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride in chemical biology studies. Researchers have utilized it to develop fluorescent probes for studying protein-protein interactions and as a component in activity-based protein profiling (ABPP) reagents. Such applications align with current interests in target identification and mechanistic studies of potential drug candidates.
Handling and storage recommendations for CAS 1803562-92-6 emphasize standard laboratory safety protocols. While not classified as hazardous, proper personal protective equipment (PPE) should be used when handling the compound. The material shows good stability when stored in sealed containers with desiccant, maintaining its integrity for extended periods under recommended conditions.
Future research directions involving Boc-3-piperidin-1-ylalanine Hydrochloride may explore its potential in macrocyclic peptide synthesis and protein surface mimetics. The growing field of peptide-drug conjugates and cell-penetrating peptides presents additional opportunities for this versatile building block. As the pharmaceutical industry continues to address challenges in drug delivery and target specificity, compounds like N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride will likely play increasingly important roles in medicinal chemistry innovation.
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